molecular formula C16H9Cl2NO B6337508 3-(2,6-Dichlorobenzoyl)quinoline CAS No. 1187171-87-4

3-(2,6-Dichlorobenzoyl)quinoline

Cat. No.: B6337508
CAS No.: 1187171-87-4
M. Wt: 302.2 g/mol
InChI Key: AUYUIHSOXUIDRA-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorobenzoyl)quinoline is a synthetic organic compound featuring a quinoline core functionalized with a 2,6-dichlorobenzoyl substituent. The quinoline scaffold is a privileged structure in medicinal chemistry and material science, known for its diverse biological activities and applications in the development of functional molecules . This particular derivative is of significant interest in early-stage research and development. Main Applications and Research Value: Its primary research applications are investigated in areas such as: • Drug Discovery and Medicinal Chemistry: Serves as a key intermediate or target molecule in the synthesis of novel bioactive compounds. Researchers explore its potential as a scaffold for developing agents with targeted pharmacological activities. • Chemical Biology and Mechanism of Action Studies: Used as a tool compound to probe biological pathways and protein functions. The structure-activity relationship (SAR) of quinoline derivatives can provide insights into inhibitor design and target engagement. • Material Science and Coordination Chemistry: The quinoline moiety can act as a ligand for metal ions, making this compound a candidate for creating complexes with potential applications in catalysis or as functional materials. Handling and Usage: This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) under standard laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYUIHSOXUIDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264567
Record name (2,6-Dichlorophenyl)-3-quinolinylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-87-4
Record name (2,6-Dichlorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Elucidation of 3 2,6 Dichlorobenzoyl Quinoline

The synthesis of 3-acylquinolines can be a challenging endeavor. One of the most common methods for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com However, the direct Friedel-Crafts acylation of quinoline (B57606) is often problematic. The nitrogen atom in the quinoline ring acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. quora.com This deactivates the quinoline ring towards electrophilic substitution and can lead to low yields or the formation of undesired products.

Given the challenges of direct acylation, alternative synthetic strategies are often employed for the preparation of 3-acylquinolines. A plausible, though not experimentally verified for this specific compound, synthetic route could involve the following steps:

Preparation of a suitable quinoline precursor: This could involve the synthesis of a 3-substituted quinoline that can be readily converted to the desired product. For example, starting with quinoline-3-carboxylic acid or its corresponding acid chloride.

Coupling Reaction: A cross-coupling reaction, such as a Stille or Suzuki coupling, could be envisioned between a quinoline-3-organometallic reagent and 2,6-dichlorobenzoyl chloride.

Alternative Acylation Methods: The use of modified Friedel-Crafts conditions or alternative acylating agents might overcome the limitations of the classical approach. For instance, the use of a mixed anhydride (B1165640) of 2,6-dichlorobenzoic acid and a stronger acid could potentially facilitate the acylation.

Without specific literature precedence for the synthesis of 3-(2,6-Dichlorobenzoyl)quinoline, any proposed route remains speculative and would require experimental validation.

Chemical Reactivity and Mechanistic Investigations of 3 2,6 Dichlorobenzoyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is a bicyclic heteroaromatic compound that can undergo electrophilic aromatic substitution. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to benzene (B151609). wikipedia.org Furthermore, in acidic conditions, the nitrogen is protonated, further increasing its deactivating effect.

For 3-(2,6-Dichlorobenzoyl)quinoline, the benzoyl group at the 3-position is also an electron-withdrawing and deactivating group. Therefore, electrophilic aromatic substitution on the quinoline ring of this compound is expected to be significantly slower than on quinoline itself. The substitution pattern will be directed by the combined influence of the nitrogen atom and the 3-benzoyl substituent. Generally, in quinoline, electrophilic substitution favors the 5- and 8-positions on the benzene ring portion of the molecule. wikipedia.org The deactivating 3-benzoyl group is unlikely to alter this preference significantly.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄3-(2,6-Dichlorobenzoyl)-5-nitroquinoline and 3-(2,6-Dichlorobenzoyl)-8-nitroquinoline
HalogenationBr₂, FeBr₃3-(2,6-Dichlorobenzoyl)-5-bromoquinoline and 3-(2,6-Dichlorobenzoyl)-8-bromoquinoline
SulfonationSO₃, H₂SO₄This compound-5-sulfonic acid and this compound-8-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely to proceed due to the strongly deactivated nature of the ring system.

Nucleophilic Additions and Substitutions on the Quinoline and Benzoyl Moieties

Nucleophilic attack on the quinoline ring of this compound is a more probable event than electrophilic substitution, particularly at the 2- and 4-positions, which are activated towards nucleophiles by the ring nitrogen. The presence of the electron-withdrawing 3-benzoyl group would further enhance this reactivity. Reactions such as the Chichibabin reaction (amination) could potentially occur at the 2-position.

The dichlorobenzoyl moiety is also susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of additional activating groups on the dichlorophenyl ring. The two chlorine atoms are ortho and para to the carbonyl group, which can activate them towards substitution by strong nucleophiles.

Reactions Involving the Carbonyl Group of the Benzoyl Moiety

The carbonyl group of the benzoyl moiety is a key reactive site in this compound. It is an electrophilic center and will readily undergo nucleophilic addition reactions. libretexts.orglibretexts.org

Table 2: Common Nucleophilic Addition Reactions at the Carbonyl Group

ReactionReagentProduct Type
ReductionNaBH₄, LiAlH₄Secondary alcohol
Grignard ReactionRMgXTertiary alcohol
Wittig ReactionPh₃P=CHRAlkene
Cyanohydrin FormationHCN, KCNCyanohydrin
Imine FormationR-NH₂Imine (Schiff base)

The steric hindrance provided by the 2,6-dichloro substitution on the benzoyl ring might slow down the rate of these reactions compared to an unsubstituted benzoyl group.

Redox Chemistry of the Quinoline and Dichlorobenzoyl Fragments

The quinoline moiety can undergo both reduction and oxidation reactions. Catalytic hydrogenation (e.g., with H₂/Pd) would likely reduce the quinoline ring to a tetrahydroquinoline. Stronger reducing agents might lead to further reduction. Oxidation of the quinoline ring, for instance with peroxy acids, could lead to the formation of an N-oxide. The redox potentials of quinoline systems are influenced by substituents, and the presence of the dichlorobenzoyl group would make the quinoline ring more electron-deficient and thus harder to oxidize but easier to reduce. researchgate.netnih.gov

The dichlorobenzoyl fragment is generally stable to oxidation. Reduction of the carbonyl group has been discussed in the previous section. Under forcing conditions, reductive dehalogenation of the dichlorophenyl ring could be possible.

Rearrangement Reactions and Fragmentations

While no specific rearrangement reactions for this compound are documented, related heterocyclic systems can undergo various rearrangements. researchgate.netnih.gov For instance, under certain photochemical or thermal conditions, rearrangements involving the quinoline ring or the benzoyl group could be envisaged, although these would likely be complex transformations.

Fragmentation of the molecule could occur under mass spectrometry conditions, with likely cleavage at the bond between the carbonyl carbon and the quinoline ring, and at the bond between the carbonyl carbon and the dichlorophenyl ring, leading to characteristic fragment ions.

Reaction Mechanism Elucidation

Kinetic Studies and Activation Parameters

Kinetic studies of electrophilic substitution on the quinoline ring would be expected to show a second-order rate law, dependent on the concentrations of both the quinoline derivative and the electrophile. researchgate.net The activation parameters (enthalpy and entropy of activation) would reflect the highly ordered transition state required for these reactions.

Identification of Reaction Intermediates

Currently, detailed experimental studies identifying the specific reaction intermediates in the transformations of this compound are not extensively available in the public domain. However, based on the known reactivity of related quinoline and benzoyl compounds, several potential intermediates can be postulated.

In reactions involving nucleophilic attack at the carbonyl carbon of the benzoyl group, a tetrahedral intermediate is expected to form. The stability and subsequent reaction of this intermediate would be influenced by the electronic effects of the 2,6-dichloro-substituted phenyl ring and the quinoline system.

For reactions occurring at the quinoline ring, such as electrophilic substitution, the formation of a sigma complex (arenium ion) is a probable intermediate. The position of substitution would be directed by the combined electronic influences of the nitrogen atom and the deactivating 3-(2,6-dichlorobenzoyl) group.

In photochemical or radical reactions, the generation of radical intermediates or excited triplet states could be anticipated. For instance, photophysical studies on some quinoline derivatives have identified transient triplet-triplet absorption bands, suggesting the involvement of triplet excited states. mdpi.com

It is important to note that the definitive identification of these and other potential intermediates for this compound will require dedicated mechanistic studies employing techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling.

Pathways of Transformation and Product Selectivity

The transformation pathways of this compound are expected to be diverse, leading to a variety of products depending on the reaction conditions and reagents employed.

One potential transformation pathway involves the rearrangement of the benzoyl group. For example, in related 3-benzoylquinoline-4-ones, a 1,3-C-to-O shift of the benzoyl group has been proposed, proceeding through a specific transition state. nih.gov While this compound lacks the 4-oxo group, the possibility of other intramolecular rearrangements under thermal or photochemical conditions cannot be ruled out.

Another significant transformation pathway is the reaction with nucleophiles. The carbonyl group of the dichlorobenzoyl moiety is a prime site for nucleophilic attack. The selectivity between reaction at the carbonyl carbon versus nucleophilic substitution on the quinoline ring would be a key aspect to investigate.

Furthermore, reactions involving the quinoline nitrogen, such as N-oxidation or quaternization, represent another transformation pathway. The resulting N-oxides or quinolinium salts would exhibit altered reactivity compared to the parent molecule.

The product selectivity in these transformations will be governed by a combination of electronic and steric factors. The two chlorine atoms in the ortho positions of the benzoyl group exert a significant steric hindrance around the carbonyl center, which may influence the approach of nucleophiles and the stability of intermediates. Electronically, the dichlorophenyl group is electron-withdrawing, which will affect the reactivity of both the benzoyl and quinoline moieties.

Future research will be necessary to fully map the transformation pathways and understand the factors controlling product selectivity in the reactions of this compound.

Mechanism of Action and Biological Interactions

Biochemical Interactions and Cellular Effects

Given the prevalence of quinoline scaffolds in biologically active compounds, it is plausible that this compound could interact with various biological targets. nih.gov For instance, some quinoline derivatives are known to intercalate into DNA, while others act as enzyme inhibitors. The presence of the dichlorobenzoyl moiety could influence its binding affinity and selectivity for specific proteins. The lipophilic nature of the molecule might facilitate its passage through cell membranes. Without experimental data, any discussion of its biochemical interactions remains speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has proven to be a reliable approach for predicting various molecular properties of organic compounds, including quinoline (B57606) derivatives. nih.govresearchgate.net DFT calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set, like 6-31G' or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

A fundamental application of DFT is the geometry optimization of a molecule to determine its most stable three-dimensional structure. nih.gov For quinoline derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), have been shown to provide geometric parameters that are in good agreement with experimental data. researchgate.netresearchgate.net

Table 1: Predicted Structural Parameters of a Quinoline Derivative (Note: Data presented is for a related quinoline derivative as a representative example, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net)

ParameterBondCalculated Value (Å/°)
Bond Lengths (Å)C2-C31.366
C3-C41.427
C9-N11.371
Bond Angles (°)C2-C3-C4120.3
C3-C4-C10120.9
C8-C9-N1122.9

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap generally suggests a higher reactivity. nih.gov

For quinoline derivatives, DFT calculations can accurately predict the energies of these frontier orbitals. uobaghdad.edu.iq The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors and acceptors, respectively. In many quinoline-based systems, the HOMO is often localized on the quinoline ring, while the LUMO may be distributed over the substituent groups, facilitating intramolecular charge transfer (ICT). nih.govresearchgate.net The presence of electron-withdrawing groups, such as the dichlorobenzoyl moiety, can lower the LUMO energy and reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of a Quinoline Derivative (Note: Data presented is for a representative quinoline derivative. uobaghdad.edu.iq)

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.85
HOMO-LUMO Gap (ΔE)3.40

DFT calculations can also be used to determine various thermodynamic parameters of a molecule at a given temperature, providing insights into its stability. scirp.org These parameters include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy. researchgate.netscirp.org Such calculations are valuable for understanding the behavior of the molecule under different thermal conditions and for predicting its stability. nih.gov For quinoline itself, these thermodynamic properties have been calculated using the B3LYP method with the 6-31+G(d,p) basis set. scirp.org

Table 3: Calculated Thermodynamic Parameters of Quinoline at 298.15 K (Note: Data presented is for the parent quinoline molecule as a reference. researchgate.netscirp.org)

ParameterValue
Zero-Point Vibrational Energy (kcal/mol)92.94
Thermal Energy (kcal/mol)98.53
Specific Heat Capacity (cal/mol·K)33.45
Entropy (cal/mol·K)84.12

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies. mdpi.comnih.gov The calculated frequencies, after appropriate scaling to account for anharmonicity and other effects, generally show good agreement with experimental spectra. iastate.eduresearchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands. nih.govmdpi.com

For quinoline derivatives, theoretical vibrational spectra have been successfully used to interpret experimental FT-IR and FT-Raman data. nih.gov The calculations can predict the frequencies of characteristic vibrations, such as C-H stretching, C=C and C=N ring stretching, and the vibrations associated with the substituent groups. spectroscopyonline.comjoaquinbarroso.com

Table 4: Predicted Vibrational Frequencies for a Substituted Quinoline (Note: Data represents characteristic vibrational modes for a quinoline derivative. nih.gov)

Vibrational ModeCalculated Frequency (cm-1)Assignment
ν(C-H)3050 - 3150Aromatic C-H stretching
ν(C=O)~1680Carbonyl stretching
ν(C=C/C=N)1500 - 1600Ring stretching
δ(C-H)1000 - 1200In-plane C-H bending
γ(C-H)750 - 900Out-of-plane C-H bending

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in 3-(2,6-dichlorobenzoyl)quinoline allows for rotation of the benzoyl group relative to the quinoline ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This can be achieved by scanning the potential energy surface (PES) along the dihedral angle that defines the rotation of the substituent. nih.gov

A relaxed PES scan, where the geometry is optimized at each step of the rotation, can reveal the most stable conformer(s) and the energy barriers between them. q-chem.comscirp.org For molecules with similar rotational freedom, it has been shown that specific orientations of the substituent relative to the main ring structure are energetically favored. nih.gov Understanding the conformational landscape is important as different conformers may exhibit different chemical and physical properties.

Solvent Effects on Electronic Spectra and Molecular Properties

The electronic absorption spectra and other molecular properties of a compound can be significantly influenced by the solvent in which it is dissolved. scirp.orgresearchgate.net These solvent effects, known as solvatochromism, can be investigated computationally using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with solvent models. nih.goviastate.edu

Polar solvents can stabilize the ground or excited states of a molecule to different extents, leading to shifts in the absorption and emission wavelengths. arabjchem.org For molecules with intramolecular charge transfer (ICT) character, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum. researchgate.net Computational studies can simulate these effects by modeling the solvent either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). mdpi.com These calculations help in understanding the nature of the electronic transitions and the solute-solvent interactions. researchgate.netmdpi.com

Advanced Bonding Analysis

Advanced bonding analysis techniques are crucial for understanding the distribution of electrons within the this compound framework, which in turn dictates its stability and reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stabilization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.deusc.edu This analysis is particularly useful for quantifying the stabilizing effects of electron delocalization, such as hyperconjugation.

In this compound, NBO analysis would reveal significant delocalization of π-electrons across the quinoline and benzoyl ring systems. The key interactions involve the transfer of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory and provides a quantitative measure of their importance. uni-muenchen.de

Key anticipated NBO interactions in this compound would include:

Intra-ring delocalization: Strong π → π* interactions within both the quinoline and the dichlorophenyl rings, contributing to their aromatic stability.

Hyperconjugative effects of chlorine atoms: The lone pairs on the chlorine atoms can engage in hyperconjugative interactions with the antibonding orbitals of the phenyl ring (n(Cl) → σ(C-C) and n(Cl) → π(C=C)), influencing the ring's electron density and reactivity. The lone pairs of the quinoline nitrogen would also participate in significant delocalization within the heterocyclic ring system. usc.edu

A hypothetical NBO analysis for some key delocalization interactions in this compound is presented in Table 1.

Table 1: Hypothetical NBO Second-Order Perturbation Analysis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π (Quinoline ring)π* (Benzoyl ring)8.5
π (Benzoyl ring)π* (Quinoline ring)6.2
LP (N of Quinoline)π* (Adjacent C-C bond in quinoline ring)25.0
LP (O of Carbonyl)σ* (Adjacent C-C bonds)5.8
LP (Cl)π* (Benzoyl ring)2.1

Note: These values are illustrative and represent typical magnitudes for such interactions in similar aromatic and heterocyclic systems.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potentials.

Red regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are typically associated with lone pairs on electronegative atoms.

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.

Green regions: Correspond to areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the following features:

The most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles.

The chlorine atoms, due to their high electronegativity, would also create regions of negative potential, while simultaneously influencing the electron distribution of the benzoyl ring. researchgate.net

This visual representation of charge distribution is critical for understanding intermolecular interactions and predicting how the molecule might bind to a biological target or react with other chemical species. rsc.org

Reaction Mechanism Predictions and Transition State Characterization (Computational)

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the characterization of high-energy transition states that are often difficult to observe experimentally. nih.gov

For a molecule like this compound, computational studies could be employed to investigate various potential reactions, such as its synthesis or subsequent functionalization. For instance, a common method for forming the quinoline core is the Combes synthesis, which involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. rsc.org Computational modeling of this reaction for a substituted derivative would involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products for a proposed reaction pathway.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the molecule as it transforms from reactant to product.

Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. nih.gov Lower activation energies correspond to faster reactions.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the desired reactants and products. rsc.org

A hypothetical reaction, such as the nucleophilic addition to the carbonyl group of this compound, could be modeled to predict its feasibility. The calculations would likely show that the steric hindrance from the two ortho-chlorine atoms on the benzoyl ring significantly increases the activation energy for the approach of a nucleophile to the carbonyl carbon, making this reaction less favorable compared to an unhindered benzoyl group.

Role as Ligands in Coordination Chemistry and Metal Complexation

The quinoline nitrogen atom and the carbonyl oxygen in this compound provide two potential coordination sites, making it a candidate for use as a ligand in the formation of metal complexes. The steric hindrance from the two chlorine atoms in the ortho positions of the benzoyl group could significantly influence its coordination mode and the resulting geometry of the metal complexes.

While the synthesis of metal complexes using this compound as a ligand is not specifically documented in available research, the general methodology for creating such compounds involves reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, Schiff base ligands derived from quinoline-3-carbohydrazide (B3054276) have been synthesized and subsequently reacted with metal ions in a 2:1 molar ratio under reflux to yield metal complexes riekemetals.com. Similarly, the reaction of quinoline N-oxide with zinc(II) halides in methanol (B129727) has been shown to produce mononuclear complexes nih.gov.

The synthesis of complexes with this compound would likely follow a similar path, where the ligand is dissolved in a solvent like ethanol (B145695) or methanol and mixed with a metal salt, such as a halide or acetate (B1210297) of a transition metal. The resulting complex would precipitate upon evaporation of the solvent or a change in solvent polarity. The bulky 2,6-dichlorobenzoyl group would be expected to play a critical role in directing the self-assembly of the complex and determining its final structure.

The electronic and structural properties of coordination compounds derived from this compound are expected to be influenced by both the quinoline and the dichlorobenzoyl moieties. The quinoline ring can participate in π-stacking interactions, which often helps to stabilize the crystal packing of the complexes nih.gov. The nitrogen atom acts as a Lewis base, donating its lone pair to the metal center. The carbonyl oxygen can also act as a donor, potentially leading to chelation where the ligand binds to the metal at two points.

In related complexes, such as those of zinc(II) with quinoline N-oxide, the metal center adopts a distorted tetrahedral geometry, coordinated by two quinoline N-oxide ligands and two halide anions nih.gov. The bond lengths and angles are characteristic of such coordination. For example, in dichloridobis(quinoline N-oxide-κO)zinc(II), the Zn-O bond lengths are around 2.0 Å, and the Cl-Zn-Cl bond angle is significantly wider than the O-Zn-O angle nih.gov. Iron(III) complexes with a tridentate ligand containing a quinoline group have been shown to exhibit spin crossover behavior, where the magnetic properties of the complex change with temperature echemi.comrsc.org.

The presence of the electron-withdrawing dichlorobenzoyl group in this compound would likely modulate the electronic properties of the quinoline system and, consequently, the properties of any resulting metal complex.

Table 1: Representative Crystallographic Data for a Related Zinc(II)-Quinoline Complex Data for Dichloridobis(quinoline N-oxide-κO)zinc(II), a related compound, is presented for illustrative purposes.

ParameterValue
Chemical Formula[ZnCl₂(C₉H₇NO)₂]
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.232 (3)
b (Å)14.881 (5)
c (Å)8.351 (3)
β (°)114.71 (2)
Volume (ų)927.4 (6)
Source: Adapted from nih.gov

Catalytic Applications

The unique electronic and structural features of the quinoline ring system make its derivatives promising candidates for various catalytic applications.

Aromatic ketones are well-known photosensitizers, and the this compound structure contains an aryl-heteroaryl ketone framework. Such molecules can absorb light to reach an excited state, which can then initiate chemical reactions through energy or electron transfer. Quinoline derivatives have been utilized in the context of photoredox catalysis, although often as the substrate being modified rather than the catalyst itself nih.gov. For instance, photoredox-catalyzed methods have been developed for the synthesis of quinolin-2-ones nih.gov.

However, the potential for a quinoline derivative like this compound to act as a photocatalyst is plausible. The nitrogen atom of the quinoline and the carbonyl group can influence the energy levels of the molecule's frontier orbitals. The heavy chlorine atoms on the benzoyl ring could promote intersystem crossing from the singlet excited state to the triplet state, a key property for many organic photocatalysts. This could enable its use in reactions like [3+2] cycloadditions or other transformations initiated by light nih.gov.

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The field has seen significant growth, with catalysts based on scaffolds like proline being used in a variety of asymmetric transformations nih.govnih.gov. Quinolines and their derivatives can function as organocatalysts due to the basicity of the quinoline nitrogen, which allows them to act as a Lewis base or Brønsted base.

While there is no specific literature describing this compound as an organocatalyst, its structure possesses features relevant to catalyst design. The quinoline nitrogen could activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst. The rigid aromatic backbone could provide a scaffold for creating a well-defined chiral environment if a chiral element were introduced. Organocatalytic cascade reactions have been developed for the synthesis of complex scaffolds like hydroisoquinolines, demonstrating the power of heterocyclic systems in catalysis rsc.org. The combination of a Lewis basic site (the nitrogen) and a potentially coordinating carbonyl group within a rigid framework makes molecules like this compound interesting targets for future investigation in organocatalysis.

Advanced Reagents and Building Blocks in Organic Synthesis

Quinoline and its derivatives are considered highly versatile building blocks in organic synthesis due to their presence in many natural products and pharmaceutically active compounds numberanalytics.comnih.gov. The functionalization of the quinoline ring is a major area of research aimed at creating novel molecular architectures rsc.org.

This compound can serve as an advanced building block for more complex molecules. The ketone functional group is a versatile handle for a wide array of chemical transformations, including:

Reduction: The carbonyl can be reduced to a secondary alcohol, introducing a new stereocenter and a hydroxyl functional group for further reactions.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents), allowing for the construction of new carbon-carbon bonds.

Wittig-type Reactions: Conversion of the carbonyl to an alkene is possible, providing a route to vinyl-substituted quinolines.

Furthermore, the chlorine atoms on the benzoyl ring and the various positions on the quinoline ring itself are sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the attachment of a wide variety of substituents. The synthesis of quinoline-3-carboxylate derivatives as valuable building blocks highlights the importance of functional groups at the 3-position of the quinoline core researchgate.netasianpubs.org. The title compound is a precursor that already incorporates significant structural complexity, making it a potentially valuable starting material for the synthesis of highly functionalized target molecules.

The Chemical Compound this compound: A Review of its Non-Biological Applications in Chemical Science

The quinoline framework is a cornerstone in various branches of chemistry, recognized for its presence in alkaloids and its utility in the synthesis of functional materials. The compound this compound, which incorporates a quinoline ring attached to a dichlorinated benzoyl group, presents a unique combination of structural features. The electron-withdrawing nature of the quinoline nitrogen, the carbonyl bridge, and the heavily chlorinated phenyl ring suggests a rich potential for applications in materials science and supramolecular chemistry. This article explores the theoretical and potential applications of this compound in these non-biological domains, based on the known properties of its constituent chemical moieties.

Conclusion

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the core this compound framework in a single or a few convergent steps. These methods often involve the formation of the critical C-C bond between the C3 position of the quinoline ring and the carbonyl carbon of the benzoyl group late in the synthetic sequence or through a cyclization reaction that forms the quinoline ring with the benzoyl moiety already in place.

Functionalization of Quinoline Core at C3-Position

Direct functionalization of the pre-formed quinoline ring at the C3 position is an atom-economical approach. The quinoline nucleus possesses multiple C-H bonds, and achieving site-selectivity at the C3 position is a significant challenge due to the intrinsic electronic properties of the heterocycle, which favor reactions at the C2, C4, and C8 positions. researchgate.netnih.gov However, modern catalytic methods have enabled the selective functionalization of the C3-position.

Recent advancements have demonstrated that transition-metal catalysis can overcome the inherent reactivity patterns of quinolines. For instance, a nickel-catalyzed method has been developed for the exclusive C3-selective acylation of unactivated quinolines at room temperature. polyu.edu.hk This method proceeds through the formation of a 1,4-dihydroquinoline (B1252258) intermediate, which is more nucleophilic at the C3 position, allowing for subsequent attack by an electrophile. polyu.edu.hkmdpi.com Gold-catalyzed C3-H functionalization of quinoline N-oxides has also been reported, providing a pathway to C3-substituted quinolines. researchgate.net In this case, the N-oxide functionality alters the electronic landscape of the quinoline ring, facilitating the regioselective functionalization. researchgate.net

Table 1: Catalytic Systems for C3-Functionalization of Quinolines

Catalyst System Substrate Position Key Features Reference
Ni(dppp)Cl₂ / DEDM Unactivated Quinoline C3 Room temperature, exclusive C3 selectivity. polyu.edu.hk
Gold (I) complexes Quinoline N-oxide C3 Highly selective, redox-neutral. researchgate.net
Rh(III) complexes Isoquinolin-1(2H)-ones C3 C-H activation for dienylation. researchgate.net
Copper complexes Quinoline with directing group C3 DG-assisted functionalization. researchgate.net

Acylation Reactions Involving 2,6-Dichlorobenzoyl Chloride or Equivalents

The most direct conceptual approach for the synthesis of this compound is the acylation of a C3-metalated or activated quinoline with 2,6-dichlorobenzoyl chloride. The nickel-catalyzed C3-acylation mentioned previously is a prime example of this strategy. polyu.edu.hk

Traditional Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is generally not effective for quinoline. quora.comorganic-chemistry.org The Lewis basic nitrogen atom in the quinoline ring coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards electrophilic substitution. quora.com This coordination neutralizes the catalyst and makes the subsequent acylation reaction difficult. quora.comrsc.org

However, modifications and alternative catalytic systems can facilitate this transformation. The use of a stoichiometric amount of a Lewis acid might be required to overcome the catalyst sequestration by both the starting material and the ketone product. organic-chemistry.org Alternatively, methods that bypass the need for strong Lewis acids are highly desirable. The aforementioned nickel-catalyzed C-H activation/acylation provides a powerful solution to this long-standing problem. polyu.edu.hk

The reactive acylating agent, 2,6-dichlorobenzoyl chloride, can be prepared from 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde (B137635). google.comgoogle.com For example, chlorination of 2,6-dichlorobenzaldehyde in the presence of a catalyst such as a tetra-substituted urea (B33335) can yield the desired acid chloride with high purity and yield. google.com

Cyclization Reactions for Quinolino-Benzoyl Scaffold Formation

An alternative to functionalizing a pre-existing quinoline ring is to construct the quinoline ring itself with the 3-(2,6-dichlorobenzoyl) moiety already incorporated into one of the precursors. Several classic quinoline syntheses can be adapted for this purpose.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com To synthesize this compound, one could react 2-aminobenzaldehyde (B1207257) with 1-(2,6-dichlorophenyl)-2-(methylene)propane-1,3-dione or a similar precursor.

Combes Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone. iipseries.org By using a custom β-diketone, such as 1-(2,6-dichlorophenyl)butane-1,3-dione, and reacting it with aniline under acidic conditions, one could potentially form the desired 3-benzoylquinoline (B1267443) derivative.

Doebner-von Miller Reaction: This reaction typically uses α,β-unsaturated carbonyl compounds reacting with anilines. pharmaguideline.com An α,β-unsaturated ketone incorporating the 2,6-dichlorobenzoyl group could serve as a precursor in this type of cyclization.

More contemporary methods, such as the transition metal-free [4+2] annulation of anthranils and enaminones, have been developed for the synthesis of 3-acylquinolines and could be adapted for this specific target. mdpi.commdpi.com A copper-catalyzed one-pot reaction of 2-aminoaryl aldehydes with inactivated ketones also presents a viable route for constructing 3-acylquinolines. rsc.org

Table 2: Cyclization Strategies for Substituted Quinolines

Named Reaction Precursors Key Features Reference
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene ketone Base or acid catalyzed condensation. pharmaguideline.com
Combes Synthesis Aniline + β-Diketone Acid-catalyzed cyclization. iipseries.org
Doebner-von Miller Aniline + α,β-Unsaturated carbonyl Acid-catalyzed, often with an oxidant. pharmaguideline.com
Pfitzinger Reaction Isatin + Carbonyl compound Forms quinoline-4-carboxylic acids. iipseries.org

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of functionalized quinoline and benzoyl precursors, which are then coupled together. This approach offers flexibility, as a variety of substituted precursors can be prepared and then combined.

Synthesis of Key Intermediates

The success of an indirect approach hinges on the efficient preparation of key building blocks.

Quinoline Intermediates: A quinoline ring functionalized at the C3 position with a group suitable for cross-coupling reactions is a key intermediate. Examples include 3-bromoquinoline, 3-iodoquinoline, or quinoline-3-boronic acid. Another strategy involves using precursors like 2-chloro-3-formylquinoline, which can be synthesized and then further elaborated. rsc.org For instance, 2,3-dichloroquinoline (B1353807) can be converted to quinoline-3-carboxylic acid through a palladium-catalyzed carbonylation followed by selective decarboxylation. google.com

Benzoyl Intermediates: The 2,6-dichlorobenzoyl moiety can be introduced from several precursors. 2,6-Dichlorobenzoyl chloride is a primary choice for acylation reactions. researchgate.net Alternatively, a Grignard reagent, such as (2,6-dichlorophenyl)magnesium bromide, could be prepared from 2,6-dichlorobromobenzene and reacted with a quinoline-3-carboxaldehyde or a related electrophile. The synthesis of 2,6-dichlorophenol (B41786) and its conversion to other useful intermediates is also well-documented. chemicalbook.com

Derivatization Strategies for Quinoline and Benzoyl Components

Derivatization strategies focus on the coupling of pre-synthesized and functionalized quinoline and benzoyl fragments.

Cross-Coupling Reactions: A prominent strategy would involve a Suzuki or Stille coupling reaction. For example, quinoline-3-boronic acid could be coupled with 2,6-dichlorobenzoyl chloride under palladium catalysis. While this specific reaction might be challenging due to the reactivity of the acid chloride, related cross-coupling reactions are a mainstay of modern organic synthesis.

Addition to Carbonyls: A C3-lithiated or Grignard-functionalized quinoline could be added to 2,6-dichlorobenzaldehyde. The resulting secondary alcohol would then need to be oxidized to the desired ketone. Conversely, a quinoline-3-carboxaldehyde could be reacted with a (2,6-dichlorophenyl) Grignard or organolithium reagent, followed by oxidation.

From Amides: One could synthesize the corresponding amide, N-(quinolin-3-yl)-2,6-dichlorobenzamide, and then attempt to convert the amide into a ketone, although this is a non-trivial transformation. The synthesis of 2,6-dichlorobenzamides from 2,6-dichlorobenzoyl chloride and an amine is a straightforward process. researchgate.net

These derivatization strategies offer a high degree of modularity, allowing for the synthesis of a library of related compounds by varying the substitution patterns on either the quinoline or the benzoyl precursor.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Synthetic Pathways

The solvent is a crucial component in the synthesis of quinoline derivatives, influencing reaction rates and sometimes the reaction pathway itself. In traditional methods like the Friedländer synthesis, solvents are selected based on their ability to dissolve reactants and facilitate the desired chemical transformations. researchgate.net For instance, the synthesis of certain quinoline derivatives has been effectively carried out in dimethylformamide (DMF). nih.gov

Modern approaches have emphasized the use of "green" solvents to minimize environmental impact. researchgate.net Ethanol (B145695) and water are increasingly used as environmentally benign solvent options. researchgate.net Research has shown that for certain quinoline syntheses, such as the Doebner-like process, the addition of water to the reaction mixture can improve extraction efficacy. nih.gov In some cases, ionic liquids have been employed not just as catalysts but also as the reaction medium. nih.gov Furthermore, solvent-free, or solid-state, reactions have been developed, which proceed with great efficiency, particularly under microwave irradiation, eliminating the need for any solvent and simplifying the work-up process. core.ac.uk

The choice of solvent can significantly impact yield. For example, in the synthesis of 2,3-diphenylquinoxaline, a related N-heterocycle, ethanol was found to provide the best yield in the shortest time compared to other solvents. mdpi.com The polarity of the solvent can also be a determining factor; studies on the photochemical cycloaddition of quinolines found that varying the solvent could tune the regioselectivity of the reaction. nih.gov

Table 1: Effect of Different Solvents on Quinoline Synthesis

Solvent/ConditionReaction TypeObservationReference(s)
Dimethylformamide (DMF)Friedländer ReactionEffective for rearrangement and synthesis of specific derivatives. nih.gov
EthanolGreener SynthesisGood yields, often used in greener protocols. researchgate.net
WaterGreener SynthesisSupports eco-friendly synthesis, can improve extraction. researchgate.netnih.gov
Ionic LiquidsFriedländer SynthesisCan act as both solvent and catalyst. nih.gov
Solvent-FreeMicrowave-AssistedRapid reactions, simplified work-up, high efficiency. core.ac.uk

Catalyst Selection and Reaction Kinetics

The choice of catalyst is fundamental to the synthesis of 3-aroylquinolines, directly influencing the reaction rate and yield. The probable synthetic route for this compound is the Friedel-Crafts acylation of quinoline with 2,6-dichlorobenzoyl chloride. This class of reaction traditionally employs a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), often in stoichiometric amounts. researchgate.netkhanacademy.org However, these conventional catalysts are associated with environmental drawbacks and difficulties in recycling. researchgate.net

Consequently, significant research has focused on developing more sustainable and efficient catalytic systems. acs.org These include:

Heterogeneous Catalysts: Solid acid catalysts like zeolites, acid-treated metal oxides, and supported sulfonic acids are being intensively studied. researchgate.net Nickel oxide (NiO) nanoparticles, for example, have been shown to be highly efficient catalysts for the Friedländer synthesis in ethanol, achieving high yields in very short reaction times. nih.gov Similarly, zinc oxide (ZnO) powder has been used for Friedel-Crafts acylation under solvent-free conditions at room temperature and can be easily recovered and reused. researchgate.net

Brønsted Acid Catalysts: Acids such as p-toluenesulfonic acid (p-TSA) have proven effective in synthesizing quinoline analogs. researchgate.net

Ionic Liquids: Certain ionic liquids, like [bmim]HSO₄, can function as efficient, recyclable catalysts for quinoline synthesis under solvent-free conditions. nih.gov The catalytic activity can be tuned by changing the anion of the ionic liquid. nih.gov

Gold Catalysts: Gold(III)-catalyzed reactions have been developed for the synthesis of polysubstituted quinolines under milder conditions than traditional methods. researchgate.net PicAuCl₂ has been identified as an efficient catalyst for the annulation of various alkynes to yield diversely substituted quinolines. nih.gov

Manganese Catalysts: Manganese(II) acetate (B1210297) has been found to be an effective catalyst for certain C-C coupling reactions leading to substituted heterocycles. acs.org

The catalyst directly impacts the reaction kinetics. Microwave-assisted syntheses, often coupled with advanced catalysts, can dramatically reduce reaction times from hours to minutes. mdpi.comrsc.org For instance, the use of a Fe₃O₄@SiO₂-APTES-TFA core-shell nanocatalyst in a solvent-free Friedländer synthesis achieved a 96% yield in just 5 minutes. nih.gov

Temperature and Pressure Influence on Synthesis Efficiency

Temperature and pressure are critical physical parameters that govern the efficiency of quinoline synthesis. Traditional methods, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions, including high temperatures, to proceed. tandfonline.comresearchgate.net The optimization of temperature is a balance; while higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts or decomposition of the desired product. preprints.org For example, in the hydrogenation of quinoline, increasing the temperature from 280 °C to 340 °C significantly boosted conversion, but a further increase to 360 °C had a negative impact due to the exothermic nature of the reaction. preprints.org

In modern synthetic approaches, precise temperature control is key. Microwave-assisted synthesis allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields at controlled temperatures. mdpi.com For example, a microwave-assisted, three-component reaction to form quinoline-hybrids was conducted at 125–135 °C. acs.org Similarly, pressure can be a crucial variable, particularly in reactions involving gaseous reagents or intermediates. The synthesis of certain quinoline-fused heterocycles using microwave irradiation was performed at a controlled pressure of 30 PSI. acs.org

The optimization of these parameters is often performed in parallel to identify the ideal conditions for maximizing yield and minimizing reaction time. nih.govacs.org Studies have shown that even small changes in temperature can significantly affect the outcome of the reaction. acs.orgresearchgate.net

Novel Synthetic Methodologies

The field of organic synthesis is continually evolving, with a strong emphasis on developing novel methods that are more efficient, cost-effective, and environmentally friendly than traditional techniques. mdpi.com This trend is evident in the synthesis of quinoline derivatives, where green chemistry principles and advanced energy sources are being integrated into new synthetic routes.

Green Chemistry Approaches in Dichlorobenzoylquinoline Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.com In the context of synthesizing quinolines, this has led to a paradigm shift away from classical methods that often use toxic reagents, hazardous solvents, and harsh conditions. researchgate.netnih.gov

Key green chemistry strategies applied to quinoline synthesis include:

Use of Greener Solvents: There is a significant move towards replacing traditional organic solvents with more benign alternatives like water and ethanol. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. tandfonline.com These reactions are often facilitated by techniques like microwave irradiation or grinding in ball mills. core.ac.ukmdpi.com

Development of Recyclable Catalysts: The use of heterogeneous catalysts, such as metal nanoparticles or catalysts supported on materials like silica (B1680970) or jute plant stems, allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. acs.orgnih.govnih.gov This approach improves the economic and environmental viability of the synthesis. acs.org

These green methodologies offer substantial advantages over conventional syntheses by minimizing waste, reducing energy consumption, and avoiding the use of toxic and expensive materials. researchgate.netnih.gov

Microwave-Assisted and Photochemical Synthesis Techniques

Advanced energy sources provide alternative activation methods that can enhance reaction efficiency and enable novel transformations. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating. benthamdirect.combenthamdirect.com The primary advantages include dramatically reduced reaction times, improved yields, and often higher product purity. mdpi.comrsc.org In quinoline synthesis, microwave-assisted methods have been successfully applied to various reaction types, including Knoevenagel condensations and multicomponent reactions. acs.orgbenthamdirect.com The combination of microwave-assisted organic synthesis (MAOS) with multicomponent reaction (MCR) strategies offers a rapid and cost-effective route to a diverse range of compounds. rsc.org Both solvent-free microwave conditions and the use of green solvents like water in microwave reactors have been extensively reported for quinoline synthesis. core.ac.ukresearchgate.net

Photochemical Synthesis: Photochemistry offers unique synthetic pathways by accessing excited electronic states of molecules, enabling reactions that are often difficult or impossible to achieve through thermal methods. nih.gov The synthesis of quinoline derivatives can be achieved through photochemical cyclization reactions. For example, 2,3-diphenylquinoline (B3369077) derivatives have been prepared in good yields via the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes. rsc.org More recently, a continuous-flow photochemical strategy was developed to synthesize 3-cyanoquinolines, valuable building blocks, within minutes. acs.org This method uses visible light irradiation to generate iminyl radicals, which then undergo intramolecular cyclization to form the quinoline ring. acs.org Photochemical approaches can also be used to generate molecular complexity rapidly, such as in the dearomative cycloaddition of quinolines and alkenes. nih.gov

Table 2: Comparison of Conventional vs. Novel Synthetic Techniques for Quinolines

TechniqueTypical ConditionsAdvantagesReference(s)
Conventional Heating High temperatures, long reaction times (hours).Well-established methods. tandfonline.comresearchgate.net
Microwave-Assisted Controlled temperature/pressure, short reaction times (minutes).Rapid, high yields, energy efficient, green. mdpi.comacs.orgbenthamdirect.com
Photochemical Light irradiation (e.g., visible light, CFL lamp), often at room temp.Access to unique reaction pathways, high selectivity, mild conditions. nih.govrsc.orgacs.org

Future Research Directions and Prospects

Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of 3-aroylquinolines is an area of active research. researchgate.netmdpi.com Future investigations into the synthesis of 3-(2,6-Dichlorobenzoyl)quinoline could focus on developing novel, efficient, and highly selective synthetic routes.

One promising approach is the exploration of modern catalytic cross-coupling reactions. While traditional Friedel-Crafts acylation on quinoline (B57606) is challenging due to the Lewis basicity of the nitrogen atom, which can neutralize the catalyst, alternative strategies could be employed. quora.com The development of novel catalyst systems that are tolerant to the nitrogen heterocycle is a significant research direction. This could involve the use of transition-metal catalysts, such as palladium, copper, or rhodium, to facilitate the coupling of a quinoline-3-yl precursor with a 2,6-dichlorobenzoyl moiety. mdpi.comnih.gov For instance, a metal-organic framework-catalyzed one-pot domino reaction of 2-aminobenzylalcohols with propiophenones has been reported for the synthesis of 3-aroylquinolines and could be adapted for this specific target. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient way to construct complex molecules like this compound in a single step from simple starting materials. nih.govrsc.org Designing an MCR that incorporates the quinoline core and the 2,6-dichlorobenzoyl group would be a highly atom-economical and environmentally friendly approach. frontiersin.org Green chemistry principles, such as the use of water as a solvent or microwave-assisted synthesis, could also be integrated to improve the sustainability of the synthetic process. nih.govtandfonline.com

Finally, the direct C-H functionalization of the quinoline ring at the 3-position with a 2,6-dichlorobenzoyl group represents a cutting-edge synthetic strategy. rsc.orgrsc.org This would avoid the need for pre-functionalized starting materials and offer a more direct route to the target compound. Research in this area would focus on the development of highly regioselective catalysts that can activate the C3-H bond of the quinoline ring. rsc.org

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and for the rational design of new reactions. For any newly developed synthetic pathway towards this compound, detailed mechanistic studies would be a key research focus.

For instance, if a catalytic cycle is proposed, each elementary step, including oxidative addition, transmetalation, and reductive elimination, would need to be investigated. rsc.org Kinetic studies, such as determining reaction orders and activation parameters, can provide valuable insights into the rate-determining step of the reaction. researchgate.net The identification of reaction intermediates through spectroscopic techniques (e.g., NMR, mass spectrometry) or trapping experiments would provide direct evidence for the proposed mechanism.

Computational studies, as discussed in the next section, would play a vital role in elucidating the reaction mechanism at a molecular level. acs.org Theoretical calculations can be used to map out the potential energy surface of the reaction, identify transition states, and calculate activation barriers, thereby complementing experimental findings. nih.gov Understanding the role of the catalyst, solvent, and any additives in the reaction mechanism is also a critical aspect that warrants in-depth investigation.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers a powerful tool for predicting the physicochemical properties and potential applications of novel compounds like this compound before their synthesis. nih.gov Future research should leverage advanced computational modeling to guide experimental efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov This information can aid in the characterization of the compound and provide insights into its reactivity. For example, calculating the frontier molecular orbitals (HOMO and LUMO) can help in understanding its behavior in chemical reactions and its potential as an electronic material.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the potential biological activity of this compound and its derivatives. nih.gov By correlating the structural features of a series of related compounds with their biological activity, these models can guide the design of new molecules with enhanced therapeutic potential. nih.gov

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. nih.gov This can help in identifying potential therapeutic applications for the compound.

Development of Novel Applications in Catalysis and Materials Science

The unique electronic and steric properties of this compound suggest its potential for novel applications in catalysis and materials science.

In the field of catalysis, the quinoline nitrogen atom can act as a ligand for metal centers. mdpi.com The presence of the bulky and electron-withdrawing 2,6-dichlorobenzoyl group could modulate the catalytic activity of such metal complexes. Future research could explore the use of this compound as a ligand in various catalytic transformations, such as oxidation, reduction, or cross-coupling reactions.

In materials science, quinoline derivatives are known to exhibit interesting photophysical properties and have been used in the development of organic light-emitting diodes (OLEDs) and sensors. tandfonline.commdpi.com The extended π-system and the presence of heavy chlorine atoms in this compound might lead to interesting luminescent or phosphorescent properties. Future studies could focus on the synthesis and characterization of its photophysical properties to evaluate its potential in optoelectronic devices. The rigid structure and potential for intermolecular interactions also make it a candidate for the construction of novel supramolecular architectures and functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,6-Dichlorobenzoyl)quinoline, and how are intermediates validated?

  • Methodological Answer : A typical synthesis involves coupling 2,6-dichlorobenzoyl chloride with quinoline derivatives under nucleophilic acyl substitution conditions. For example, intermediates like 8-[3-[N-(2-aminoethyl)-N-methylcarbamoyl]-2,6-dichlorobenzyloxy]-2-methylquinoline can be reacted with 4-(methylcarbamoyl)benzoic acid (CAS 23754-45-2) using palladium catalysts (e.g., PdCl₂(PPh₃)₂) in DMF with K₂CO₃ as a base . Validation includes LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify regioselectivity and purity.

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with refinement via SHELXL . The Cambridge Structural Database (CSD) provides reference data for bond lengths/angles, enabling comparison with newly synthesized crystals. For example, the CSD contains over 250,000 small-molecule structures, which aids in validating torsion angles and hydrogen bonding patterns specific to dichlorobenzoyl-quinoline hybrids .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).
  • NMR : ¹H NMR resolves aromatic proton splitting patterns (e.g., para-substituted dichlorophenyl groups), while ¹³C NMR confirms quinolone ring carbons and benzoyl chloride-derived carbonyl carbons.
  • High-resolution MS : Validates molecular formula (e.g., C₁₆H₁₀Cl₂NO via ESI⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected NOE correlations in NMR) may arise from conformational flexibility or crystal packing effects. Use DFT calculations (e.g., Gaussian 09) to model energetically favorable conformers and compare with SCXRD data . Cross-validate with dynamic NMR experiments at variable temperatures to detect rotational barriers in the benzoyl-quinoline linkage .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian can identify electrophilic sites (e.g., the carbonyl carbon). Fukui indices (calculated using DFT) quantify susceptibility to nucleophilic attack. Pair these with molecular dynamics simulations (e.g., GROMACS) to model solvent effects on reaction pathways .

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

  • Methodological Answer : Use design of experiments (DoE) to systematically vary parameters:

  • Catalyst loading : Optimize Pd catalyst (e.g., 0.5–5 mol% Pd(OAc)₂) to balance cost and efficiency.
  • Solvent polarity : Test DMF vs. THF for solubility and reaction rate.
  • Temperature : Monitor via in-situ FT-IR to identify ideal kinetic regimes (e.g., 80–120°C).
    Post-reaction, employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification .

Q. What are the best practices for analyzing biological activity while minimizing assay interference from residual solvents?

  • Methodological Answer : After synthesis, rigorously purify the compound via preparative HPLC (C18 column, acetonitrile/water gradient). Confirm solvent removal via GC-MS. For cell-based assays, perform cytotoxicity controls (e.g., MTT assay) at each step to isolate solvent effects from compound activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.